molecular formula C9H11ClN4O2S2 B6171289 4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide hydrochloride CAS No. 2173013-44-8

4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide hydrochloride

Cat. No.: B6171289
CAS No.: 2173013-44-8
M. Wt: 306.8 g/mol
InChI Key: RJIMHIZAMHWQSR-UHFFFAOYSA-N
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Description

4-Amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique structure and properties, which make it valuable in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide hydrochloride typically involves multiple steps, starting with the reaction of 5-methyl-1,3,4-thiadiazole-2-amine with benzene-1-sulfonyl chloride in the presence of a suitable base, such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at a temperature of around 0°C to room temperature.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophilic substitution reactions are common, using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed:

  • Oxidation: Formation of sulfonic acids and nitro compounds.

  • Reduction: Production of amines and alcohols.

  • Substitution: Generation of various substituted benzene derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, it serves as a tool for studying enzyme mechanisms and protein interactions.

Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs for treating various diseases.

Industry: In the industrial sector, it is utilized in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, modulating biochemical processes within cells.

Comparison with Similar Compounds

  • Sulfamethizole: A related compound with similar structural features and applications.

Uniqueness: 4-Amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide hydrochloride stands out due to its specific chemical structure, which imparts unique reactivity and biological activity compared to its analogs.

This comprehensive overview highlights the importance and versatility of this compound in various scientific and industrial applications. Its unique properties and wide range of uses make it a valuable compound in research and development.

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Properties

CAS No.

2173013-44-8

Molecular Formula

C9H11ClN4O2S2

Molecular Weight

306.8 g/mol

IUPAC Name

4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide;hydrochloride

InChI

InChI=1S/C9H10N4O2S2.ClH/c1-6-11-12-9(16-6)13-17(14,15)8-4-2-7(10)3-5-8;/h2-5H,10H2,1H3,(H,12,13);1H

InChI Key

RJIMHIZAMHWQSR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N.Cl

Purity

95

Origin of Product

United States

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